molecular formula C10H15ClN2O2 B13453648 1,2-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride

1,2-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride

Cat. No.: B13453648
M. Wt: 230.69 g/mol
InChI Key: FLPSHFACFVAGRC-UHFFFAOYSA-N
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Description

1,2-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and real-time monitoring to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,2-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-2-oxohexahydropyrimidine: Another compound with a similar structure but different functional groups.

    1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Shares a similar core structure but varies in its chemical properties and applications.

Uniqueness

1,2-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is unique due to its specific functional groups and the resulting chemical properties. These unique features make it particularly valuable for certain applications, such as in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

1,2-dimethyl-4,5,6,7-tetrahydrobenzimidazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c1-6-11-9-7(10(13)14)4-3-5-8(9)12(6)2;/h7H,3-5H2,1-2H3,(H,13,14);1H

InChI Key

FLPSHFACFVAGRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)CCCC2C(=O)O.Cl

Origin of Product

United States

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